molecular formula C18H20FN3O2S B14957708 2-(2-fluorophenyl)-5-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-thiazole-4-carboxamide

2-(2-fluorophenyl)-5-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-thiazole-4-carboxamide

Cat. No.: B14957708
M. Wt: 361.4 g/mol
InChI Key: FQYXNNZPPZAKID-UHFFFAOYSA-N
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Description

2-(2-FLUOROPHENYL)-5-METHYL-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a fluorophenyl group, and a pyrrolidinyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FLUOROPHENYL)-5-METHYL-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of the fluorophenyl and pyrrolidinyl groups via substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(2-FLUOROPHENYL)-5-METHYL-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might produce a more saturated molecule.

Scientific Research Applications

2-(2-FLUOROPHENYL)-5-METHYL-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1,3-THIAZOLE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a bioactive compound, exploring its interactions with biological molecules.

    Medicine: It is studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-FLUOROPHENYL)-5-METHYL-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity, while the thiazole and pyrrolidinyl moieties contribute to its overall activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-FLUOROPHENYL)-5-METHYL-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1,3-THIAZOLE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20FN3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C18H20FN3O2S/c1-12-16(21-18(25-12)13-6-2-3-7-14(13)19)17(24)20-9-5-11-22-10-4-8-15(22)23/h2-3,6-7H,4-5,8-11H2,1H3,(H,20,24)

InChI Key

FQYXNNZPPZAKID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2F)C(=O)NCCCN3CCCC3=O

Origin of Product

United States

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